3,4-diethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide
Description
3,4-Diethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide is a benzamide derivative featuring a 1,3-thiazole ring substituted with a trifluoromethylphenyl group and a 3,4-diethoxybenzamide moiety.
Properties
IUPAC Name |
3,4-diethoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O3S/c1-3-30-19-10-7-16(13-20(19)31-4-2)21(29)27-12-11-18-14-32-22(28-18)15-5-8-17(9-6-15)23(24,25)26/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPFKDWIKJBPFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Coupling with Benzamide: The final step involves coupling the thiazole derivative with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzamide moiety can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3,4-diethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the thiazole ring may facilitate interactions with specific protein sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
3,4-Dimethoxy-N-(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide
- Key Difference : Methoxy groups replace ethoxy groups at the 3,4-positions of the benzamide.
- Methoxy derivatives may exhibit faster metabolic clearance due to smaller substituents .
N-(2-(3-(3,4-Difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b)
- Key Difference : An imidazole ring replaces the thiazole core, and a ureido group substitutes the trifluoromethylphenyl moiety.
4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b)
- Key Difference : Incorporates a piperazine-ethoxy linker and a thiophene ring instead of the thiazole.
- Impact : The piperazine moiety introduces conformational flexibility and basicity, often seen in CNS-targeting ligands (e.g., dopamine D3 receptor modulators). Thiophene’s electron-rich nature may influence π-π stacking interactions .
Functional Group Comparisons
Trifluoromethylphenyl Substituents
- Example: Compounds like N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) utilize the trifluoromethyl group for enhanced hydrophobicity and resistance to oxidative metabolism .
- Role in Target Compound : The 4-(trifluoromethyl)phenyl group on the thiazole ring likely contributes to target binding via hydrophobic interactions and steric effects, similar to agrochemicals like diflufenican .
Benzamide Core Modifications
- Example: 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) demonstrates antioxidant activity due to phenolic hydroxyl groups.
Spectroscopic Data
- IR/NMR Trends :
- The target compound’s ethoxy groups would show C-O-C stretching at ~1100–1250 cm⁻¹ (IR) and δ ~1.3–1.5 ppm (triplet, CH3) in ¹H NMR.
- Thiazole protons resonate at δ ~7.5–8.5 ppm, distinct from imidazole (δ ~7.0–7.5 ppm) or piperazine (δ ~2.5–3.5 ppm) signals .
Biological Activity
3,4-diethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide, also known as G856-3422, is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H23F3N2O3S
- Molecular Weight : 464.5 g/mol
- CAS Number : 896377-36-9
- IUPAC Name : this compound
The compound features a thiazole ring and a trifluoromethyl group, which are known to enhance biological activity in various compounds.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In related studies, compounds with similar structural motifs demonstrated moderate inhibition of these enzymes, with IC50 values ranging from 27.04 to 106.75 µM for AChE . This suggests that G856-3422 may also possess enzyme inhibitory properties that could be explored further.
Cytotoxicity and Antiproliferative Effects
Cytotoxicity assays conducted on similar benzamide derivatives have shown varied results. Many compounds were found to avoid cytostatic properties on eukaryotic cell lines like HepG2 and MonoMac6 . The specific cytotoxic profile of G856-3422 remains to be fully elucidated but warrants investigation given the trends observed in analogous compounds.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial activity of thiazole derivatives; found moderate inhibition against Mycobacterium tuberculosis. |
| Study 2 | Evaluated enzyme inhibition; reported IC50 values for AChE inhibition in related compounds ranging from 27.04 to 106.75 µM. |
| Study 3 | Assessed cytotoxic effects on HepG2 and MonoMac6 cell lines; indicated that many derivatives showed no significant cytotoxicity. |
The proposed mechanisms of action for similar compounds typically involve non-covalent interactions with active sites of enzymes or microbial targets. Molecular docking studies suggest that these compounds may bind effectively to the active sites of AChE and BuChE, potentially leading to their inhibitory effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
